molecular formula C7H15NO2 B13453803 2-Methyl-D-valine methyl ester CAS No. 71785-68-7

2-Methyl-D-valine methyl ester

Cat. No.: B13453803
CAS No.: 71785-68-7
M. Wt: 145.20 g/mol
InChI Key: OQQLWOQWKDIFEB-SSDOTTSWSA-N
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Description

Methyl (2R)-2-amino-2,3-dimethylbutanoate is an organic compound with a chiral center, making it an interesting subject in stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-amino-2,3-dimethylbutanoate typically involves the esterification of the corresponding amino acid. One common method is the reaction of (2R)-2-amino-2,3-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of methyl (2R)-2-amino-2,3-dimethylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-amino-2,3-dimethylbutanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Methyl (2R)-2-amino-2,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of methyl (2R)-2-amino-2,3-dimethylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include enzymatic catalysis or receptor-mediated signaling, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-amino-2,3-dimethylbutanoate: The enantiomer of the compound, which may exhibit different biological activities.

    Ethyl (2R)-2-amino-2,3-dimethylbutanoate: A similar ester with a different alkyl group.

    Methyl (2R)-2-amino-3-methylbutanoate: A structural isomer with a different substitution pattern.

Uniqueness

Methyl (2R)-2-amino-2,3-dimethylbutanoate is unique due to its specific chiral configuration, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for studying stereochemistry and its effects on molecular interactions.

Properties

CAS No.

71785-68-7

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

methyl (2R)-2-amino-2,3-dimethylbutanoate

InChI

InChI=1S/C7H15NO2/c1-5(2)7(3,8)6(9)10-4/h5H,8H2,1-4H3/t7-/m1/s1

InChI Key

OQQLWOQWKDIFEB-SSDOTTSWSA-N

Isomeric SMILES

CC(C)[C@](C)(C(=O)OC)N

Canonical SMILES

CC(C)C(C)(C(=O)OC)N

Origin of Product

United States

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